

deuruxolitinib elevated creatinine phosphokinase CPK management

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Compound Focus: Deuruxolitinib

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Incidence and Quantitative Profile of CPK Elevation

The table below summarizes the frequency and risk of CPK elevation from pooled clinical trial data.

Metric	Findings	Source / Notes
Overall Incidence	5% of patients (8 mg BID dose) [1]	Phase 3 clinical trials (THRIVE-AA1 & AA2)
Risk Ratio (vs. Placebo)	RR = 2.79, 95% CI = (1.5, 4.99), p = 0.0006 [2] [3] [4]	Meta-analysis of 3 RCTs (n=1,372)
Comparative JAK Inhibitor Risk	Ritlecitinib also showed significantly elevated CPK (RR = 2.31) [5]	Network meta-analysis (n=3,840)
Dose Dependency	Trend observed; acne was significant at 12 mg, but CPK elevation was reported for the standard 8 mg BID dose [2] [1]	Subgroup analysis

Clinical Management and Monitoring Protocol

For researchers designing clinical trials or monitoring plans, here is a structured approach to managing CPK elevation.

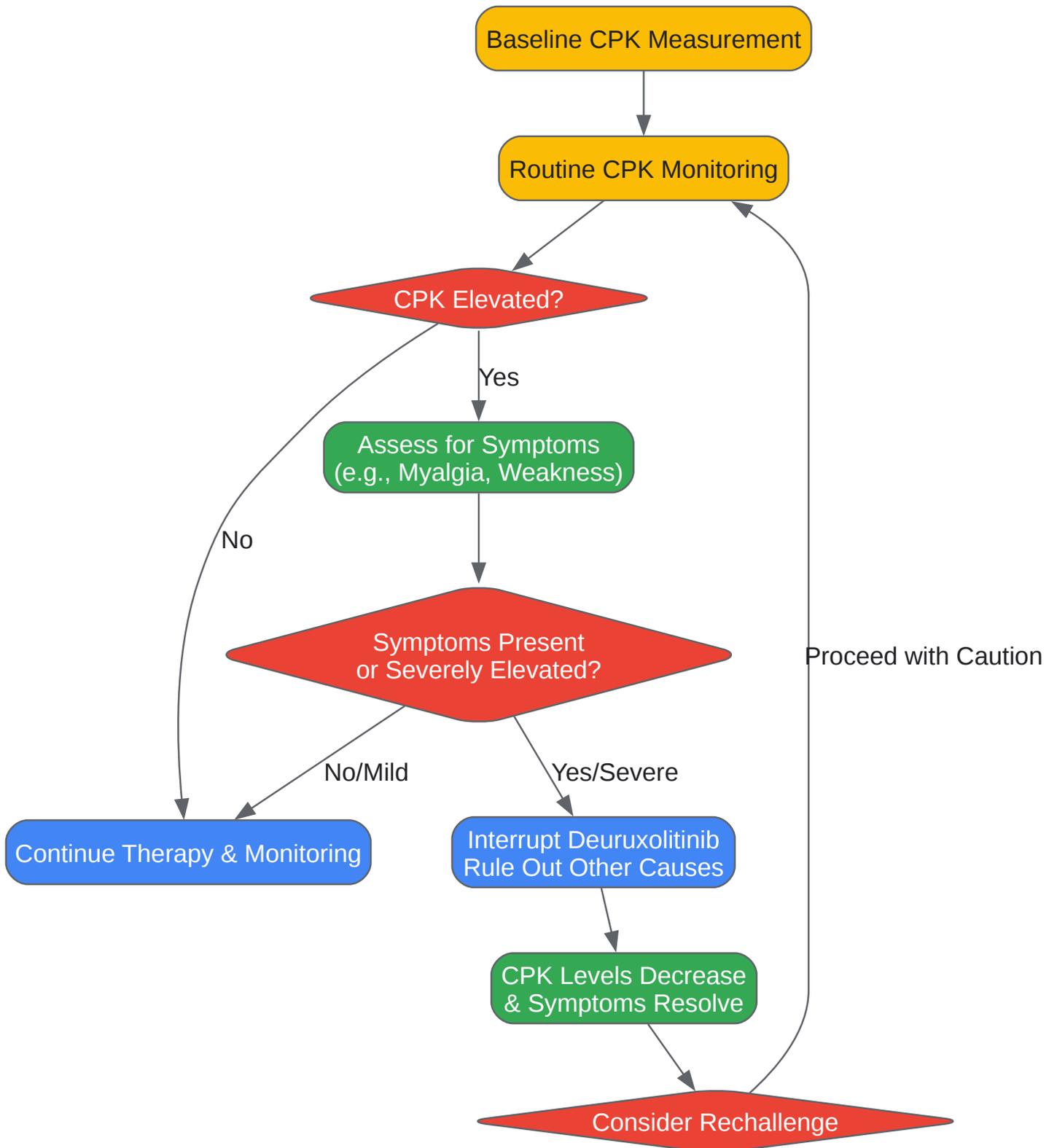
- **Baseline Assessment:** Obtain a baseline CPK level before initiating treatment [6] [1].
- **Routine Monitoring:** Periodically check CPK levels during treatment. The specific frequency should be defined in the study protocol, aligned with standard monitoring for other parameters like CBC and lipids [6] [7].
- **Assessment of Symptoms:** Vigilantly monitor patients for new or unexplained symptoms, particularly **myalgia (muscle pain), muscle weakness, or brown/discolored urine** [8].
- **Dosage Modification:** The prescribing information does not specify a CPK threshold for dosage interruption. Management should be based on clinical judgment, assessing the severity of elevation and presence of symptoms. **Treatment interruption** may be necessary for significant elevations, especially if accompanied by symptoms [6].
- **Differential Diagnosis:** In cases of significant CPK elevation, rule out other causes such as strenuous physical activity, intramuscular injections, statin use, or other underlying medical conditions.
- **Resumption of Therapy:** Consider re-initiating **deuruxolitinib** at the same or a lower dose once CPK levels have decreased and any associated symptoms have resolved. Continuous monitoring is recommended thereafter.

Experimental Data and Assessment Workflow

The core efficacy trials for **deuruxolitinib** used the following methodology to assess safety, which can serve as a reference for future study designs.

- **Study Reference:** Phase 3 THRIVE-AA1 and THRIVE-AA2 trials [9] [1].
- **Primary Efficacy Endpoint:** The change in the Severity of Alopecia Tool (SALT) score from baseline to Week 24 [2] [3].
- **Safety Assessment:** **Treatment-emergent adverse events (TEAEs)** were systematically collected and evaluated up to Week 28. CPK levels were measured as a part of laboratory safety assessments [2] [4].
- **Statistical Analysis:** The risk of adverse events like elevated CPK was expressed as a **risk ratio (RR)** with a 95% confidence interval, comparing the **deuruxolitinib** group to the placebo group [2].

The logical workflow for assessing and managing CPK elevation in a clinical trial setting is summarized in the diagram below.



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Overall Safety and Risk Management Context

It is crucial to understand that CPK elevation occurs within the broader safety profile of JAK inhibitors. **Deuruxolitinib** carries **Boxed Warnings** for serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis [6] [7]. Therefore, a comprehensive risk management plan is essential.

- **CPK in Context:** Elevated CPK is a **manageable laboratory abnormality**. In clinical trials, most cases were asymptomatic and did not lead to drug discontinuation [2] [1].
- **Integrated Monitoring:** CPK should be monitored alongside other required parameters, including **CBC with differential, liver enzymes, and fasting lipid panel** [6] [1].
- **Unique Requirement:** Prior to initiation, **CYP2C9 genotyping** is mandatory. **Deuruxolitinib** is contraindicated in patients who are CYP2C9 poor metabolizers or are taking moderate or strong CYP2C9 inhibitors, as this can lead to higher drug exposure and an increased risk of adverse reactions [6] [1].

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